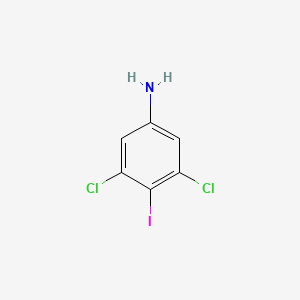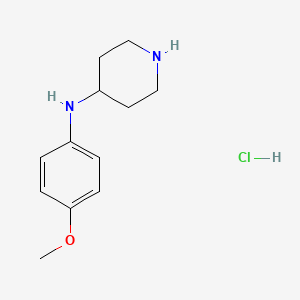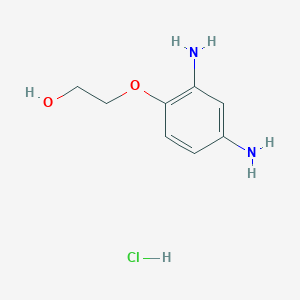![molecular formula C12H11F4N3 B11728019 1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties
Métodos De Preparación
The synthesis of 1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzyl chloride and 2,2-difluoroethylamine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2,3-difluorobenzyl chloride reacts with 2,2-difluoroethylamine in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs due to its unique structural features and biological activity.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide, leveraging its fluorinated structure for enhanced efficacy and stability.
Materials Science:
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, enhancing its binding affinity and specificity. The compound may act on enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar fluorinated compounds:
1-(2,2,2-trifluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
1-(2,2-difluoroethyl)-N-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine: The position of the fluorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
1-(2,2-difluoroethyl)-N-[(3,4-difluorophenyl)methyl]-1H-pyrazol-4-amine: Similar to the previous compound, the different substitution pattern on the phenyl ring can lead to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11F4N3 |
|---|---|
Peso molecular |
273.23 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H11F4N3/c13-10-3-1-2-8(12(10)16)4-17-9-5-18-19(6-9)7-11(14)15/h1-3,5-6,11,17H,4,7H2 |
Clave InChI |
WCNJLSHEJVXXNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)CNC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727974.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727985.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727993.png)


